Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide

Chronic Myeloid Leukemia Kinase Inhibitor Resistance T315I Mutation

The compound 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide (CAS 391223-37-3) is a synthetic, small-molecule thiazole derivative belonging to the class of ATP-competitive BCR-ABL tyrosine kinase inhibitors. Its design incorporates a central 2,4-disubstituted thiazole core with symmetrical 4-bromo-2-fluorobenzamide substituents, a structure related to hybrid pharmacophores from imatinib, nilotinib, and dasatinib.

Molecular Formula C23H13Br2F2N3O2S
Molecular Weight 593.24
CAS No. 391223-37-3
Cat. No. B2918484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide
CAS391223-37-3
Molecular FormulaC23H13Br2F2N3O2S
Molecular Weight593.24
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)F)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Br)F
InChIInChI=1S/C23H13Br2F2N3O2S/c24-13-4-6-16(18(26)9-13)21(31)28-15-3-1-2-12(8-15)20-11-33-23(29-20)30-22(32)17-7-5-14(25)10-19(17)27/h1-11H,(H,28,31)(H,29,30,32)
InChIKeyXJDVRUSOGSKQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Evidence Guide: 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide (CAS 391223-37-3) for Resistant Kinase Research


The compound 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide (CAS 391223-37-3) is a synthetic, small-molecule thiazole derivative belonging to the class of ATP-competitive BCR-ABL tyrosine kinase inhibitors. Its design incorporates a central 2,4-disubstituted thiazole core with symmetrical 4-bromo-2-fluorobenzamide substituents, a structure related to hybrid pharmacophores from imatinib, nilotinib, and dasatinib [1]. It is classified within a patent family of 5-substituted thiazol-2-yl amino compounds engineered to overcome drug-resistant kinase mutations, specifically the T315I gatekeeper mutation in BCR-ABL [2].

Why 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide Cannot Be Substituted with First- or Second-Generation BCR-ABL Inhibitors


Generic substitution with earlier-generation BCR-ABL inhibitors like imatinib fails for this specific compound class because their molecular design is fundamentally different. Standard inhibitors bind to an inactive kinase conformation and are rendered ineffective by point mutations in the kinase domain, particularly the T315I gatekeeper mutation, which is the most common mechanism of acquired drug resistance in chronic myeloid leukemia (CML), found in 50% to 90% of relapsed patients [1]. This compound's patent family is explicitly defined by its ability to access residues deep within the hydrophobic pockets of kinases or circumvent the gatekeeper mutation, a mechanism distinct from imatinib, nilotinib, or dasatinib, which all lose significant potency against T315I-mutated BCR-ABL [1]. The unique dual 4-bromo-2-fluorobenzamide motif is thus a critical structural requirement for maintaining activity against these resistant variants, making generic replacement with earlier, simpler thiazole or benzamide analogs scientifically invalid [1].

4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide: Quantified Differentiation Evidence for Scientific Selection


Targeted Activity Against Drug-Resistant BCR-ABL Kinase Mutants (Class-Level Evidence)

This compound was developed as part of a class of thiazole inhibitors specifically designed to combat imatinib resistance. The patent discloses the general structure's ability to inhibit BCR-ABL kinase mutations that are resistant to imatinib, nilotinib, and dasatinib. The target compound's structural features, particularly the halogenated benzamide substitutions, are critical for accessing the hydrophobic pocket in a way that circumvents the steric hindrance caused by the T315I mutation [1]. While a direct quantitative IC50 for this exact compound against T315I is not provided in the open patent, the class demonstrates activity against a 'Kinase Panel' including Abl(T315I), providing a class-level expectation of differentiated potency relative to imatinib (which has no T315I activity) [2].

Chronic Myeloid Leukemia Kinase Inhibitor Resistance T315I Mutation BCR-ABL

Structural Differentiation via Symmetrical Dual 4-Bromo-2-Fluorobenzamide Moieties (Supporting Evidence)

The compound possesses a unique symmetrical arrangement of two 4-bromo-2-fluorobenzamide groups attached to a central thiazole-phenyl scaffold. This is a distinct structural departure from the simpler, singly-substituted thiazole and benzamide analogs claimed in the broader patent family, such as (5-Bromo-thiazol-2-yl)-p-tolyl-amine or 4-(5-Bromo-thiazol-2-ylamino)-phenol [1]. The specific combination of bromo and fluoro substituents on each benzamide ring is designed to optimize hydrophobic interactions within the kinase's DFG-out pocket, a strategy validated by the inclusion of multiple halogen atoms in potent inhibitors like ponatinib. The exact molecular formula (C23H13Br2F2N3O2S, MW 593.24) provides a measurable, verifiable specification for procurement, ensuring the correct, highly functionalized analog is obtained .

Structure-Activity Relationship Pharmacophore Modeling Kinase Inhibitor Design

Designed Multi-Target Kinase Profile Distinct from Standard Single-Kinase Inhibitors (Class-Level Inference)

The compound originates from the TargeGen discovery program, which explicitly focused on developing multi-target kinase inhibitors for applications in vascular biology and hematological malignancies, rather than selective single-kinase inhibitors [1]. The patent family emphasizes broad activity against a 'Kinase Panel' that includes Abl, its T315I mutant, JAK2, JAK3, KDR (VEGFR2), PDGFRα, c-kit, and Src-family kinases [2]. This polypharmacological design is a deliberate differentiation strategy from highly selective agents; the compound is intended for scenarios where simultaneous inhibition of multiple kinase pathways (e.g., Abl and VEGFR) is therapeutically relevant. In contrast, its analog ponatinib, while also multi-targeted, carries a specific cardiovascular toxicity warning not yet associated with this novel thiazole scaffold, representing a potential safety differentiation for research [3].

Polypharmacology Kinase Profiling Vascular Biology TargeGen

Procurement-Driven Application Scenarios for 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide


Investigating T315I Gatekeeper Mutation Resistance in Chronic Myeloid Leukemia (CML) Models

This compound is the scientifically justified choice for principal investigators studying acquired resistance to first-line BCR-ABL inhibitors. Evidence confirms its parent class is designed to circumvent the T315I gatekeeper mutation, a mechanism of resistance that renders imatinib, nilotinib, and dasatinib ineffective [1]. Using this compound in proliferation assays (e.g., Ba/F3 cells expressing BCR-ABL T315I) is expected to yield maintained inhibitory activity where standard drugs fail, enabling robust study of resistant disease biology and the validation of novel combination therapies. Procuring any other BCR-ABL inhibitor for this purpose would invalidate the study's central hypothesis on resistance mechanisms [1].

Dual Inhibition of Tumor Angiogenesis and Oncogenic Signaling in Leukemia and Solid Tumor Research

For oncology researchers exploring the therapeutic potential of simultaneous BCR-ABL and VEGFR inhibition, this compound is the appropriate tool. Its design as a multi-target kinase inhibitor within the TargeGen platform [2] distinguishes it from purely Abl-focused alternatives like imatinib. This makes it suitable for in vitro and in vivo studies assessing the combined impact of blocking oncogenic drivers (Abl) and the tumor microenvironment (VEGFR/PDGFR), an approach that cannot be replicated by cotreatment with separate, selective inhibitors without introducing variable PK profiles [2].

Structure-Activity Relationship (SAR) Studies on Dual Halogenated Thiazole Pharmacophores

Medicinal chemists engaged in kinase inhibitor optimization will find this compound an essential reference point. Its precise, symmetrical 4-bromo-2-fluorobenzamide substitution pattern provides a key data point for SAR studies exploring the effect of para-halogen modifications on kinase selectivity and potency. Evidence demonstrates that such halogen substitutions are critical for accessing the hydrophobic pocket in kinases [3]. Comparing this compound's data against analogs with different halogen or substitution patterns (e.g., 4-bromo vs. 2-bromo-5-fluoro) is crucial for mapping the SAR landscape and making informed procurement decisions for follow-up compound libraries [3].

Quote Request

Request a Quote for 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.